molecular formula C19H20O6 B600734 7,3',4',5'-Tetramethoxyflavanone CAS No. 138469-47-3

7,3',4',5'-Tetramethoxyflavanone

Cat. No.: B600734
CAS No.: 138469-47-3
M. Wt: 344.36
InChI Key:
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Description

7,3’,4’,5’-Tetramethoxyflavanone is a flavonoid compound with the molecular formula C19H20O6 It is characterized by the presence of four methoxy groups attached to the flavanone backbone

Biochemical Analysis

Biochemical Properties

The biochemical properties of 7,3’,4’,5’-Tetramethoxyflavone are not fully understood yet. It is known to interact with various enzymes, proteins, and other biomolecules. For instance, it has been found to exhibit chondroprotective activity by targeting β-catenin signaling .

Cellular Effects

7,3’,4’,5’-Tetramethoxyflavone has been shown to have significant effects on various types of cells and cellular processes. For example, it has been found to inhibit the proliferation of CNE cells and induce apoptosis by decreasing mitochondrial membrane potential and increasing the expression of Caspase3 and Caspase9 .

Molecular Mechanism

The molecular mechanism of action of 7,3’,4’,5’-Tetramethoxyflavone is complex and involves multiple pathways. It has been shown to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the compound has a stable structure .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,3’,4’,5’-Tetramethoxyflavanone typically involves the methylation of flavanone derivatives. One common method includes the use of methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate. The reaction is usually carried out in an organic solvent such as acetone or dimethylformamide at elevated temperatures .

Industrial Production Methods

Industrial production of 7,3’,4’,5’-Tetramethoxyflavanone may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques like recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

7,3’,4’,5’-Tetramethoxyflavanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydroflavanones .

Scientific Research Applications

7,3’,4’,5’-Tetramethoxyflavanone has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of other flavonoid derivatives and as a model compound in studying flavonoid chemistry.

    Biology: This compound exhibits various biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.

    Medicine: Research has shown potential therapeutic applications in treating diseases such as cancer, cardiovascular diseases, and neurodegenerative disorders.

    Industry: It is used in the development of natural product-based pharmaceuticals and nutraceuticals.

Mechanism of Action

The mechanism of action of 7,3’,4’,5’-Tetramethoxyflavanone involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7,3’,4’,5’-Tetramethoxyflavanone is unique due to its specific methoxy group arrangement, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of biological activities make it a valuable compound in scientific research .

Properties

IUPAC Name

7-methoxy-2-(3,4,5-trimethoxyphenyl)-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20O6/c1-21-12-5-6-13-14(20)10-15(25-16(13)9-12)11-7-17(22-2)19(24-4)18(8-11)23-3/h5-9,15H,10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFUKYQSRIQIJIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)CC(O2)C3=CC(=C(C(=C3)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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